molecular formula C15H13N3O2S B2728640 N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-55-0

N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2728640
CAS No.: 851943-55-0
M. Wt: 299.35
InChI Key: OCVNFITZABIEAU-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 4-methylbenzyl carboxamide group. This structure combines a bicyclic system with an aromatic substituent, making it a candidate for diverse biological applications, including enzyme inhibition. Its molecular formula is C₁₆H₁₄N₄O₂S, with a monoisotopic mass of 342.08 g/mol.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-2-4-11(5-3-10)8-16-13(19)12-9-17-15-18(14(12)20)6-7-21-15/h2-7,9H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVNFITZABIEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2-aminothiazole with an appropriate aldehyde to form an intermediate, which is then cyclized with a suitable reagent to form the thiazolo[3,2-a]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the compound's effects on A431 (skin cancer) and HepG2 (liver cancer) cells. The results demonstrated an IC50 value of less than 10 µM for A431 cells and less than 15 µM for HepG2 cells, indicating potent anticancer activity.

Cell LineIC50 (µM)
A431< 10
HepG2< 15

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
In vitro assays revealed that this compound displayed significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli25

Enzyme Inhibition

The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in tumor cells, making this compound a candidate for further development as an anticancer agent.

Therapeutic Potential

Given its diverse biological activities, this compound shows promise in various therapeutic applications:

  • Cancer Therapy : Due to its cytotoxic effects and ability to induce apoptosis in cancer cells.
  • Infectious Diseases : As an antimicrobial agent against resistant bacterial strains.
  • Inflammatory Conditions : Potential use in modulating inflammatory responses based on preliminary findings regarding its impact on inflammatory markers.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Carboxamide Group

N-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
  • Structure : Replaces the 4-methylbenzyl group with a benzothiazolyl moiety.
  • Molecular Formula : C₁₅H₁₀N₄O₂S₂.
  • Key Differences : The benzothiazolyl group introduces additional sulfur and nitrogen atoms, which may alter electronic properties and hydrogen-bonding capacity compared to the methylbenzyl group. This could affect interactions with hydrophobic enzyme pockets .
N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
  • Structure : Substituted with a furfuryl group.
  • Bioactivity: Exhibits 19–23% inhibition of immunoproteasome subunits β1i and β5i.
  • The lower inhibition rates compared to other derivatives suggest steric or electronic mismatches in target binding .
N-(3-acetylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
  • Structure : Features an acetylphenyl substituent.
  • Key Differences : The electron-withdrawing acetyl group may decrease electron density in the aromatic ring, reducing π-π stacking interactions but enhancing hydrogen bonding via the carbonyl group. Purity >95% by HPLC indicates stability under physiological conditions .

Modifications in the Aromatic Ring

5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-...pyrimidine-6-carboxamide
  • Structure : Contains a methoxyphenyl group at position 5 and a phenyl carboxamide.
  • However, the phenyl carboxamide (vs. methylbenzyl) may reduce steric bulk, affecting target selectivity .
N-(4-bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
  • Structure : Substituted with a bromophenyl group.
  • Key Differences: Bromine’s bulky and electronegative nature may hinder binding to shallow enzyme pockets but improve halogen bonding. No bioactivity data is available, limiting direct comparison .

Alkyl Chain Variations

N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
  • Structure : Uses a phenethyl group with a 4-methoxy substituent.
  • Key Differences : The extended alkyl chain (phenethyl vs. benzyl) may enhance hydrophobic interactions but reduce solubility. Industrial-grade synthesis (99% purity) highlights scalability for pharmaceutical applications .

Structural and Functional Insights from Crystallography

  • Ring Puckering : In ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the pyrimidine ring adopts a flattened boat conformation with a puckering amplitude of 0.224 Å. This distortion may influence binding to planar enzyme active sites .

Biological Activity

N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial, anti-inflammatory, and anticancer research. This article provides a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC15H13N3O3S
Molecular Weight315.35 g/mol
CAS Number898412-29-8

The mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, disrupting essential biological pathways. This inhibition can lead to various biological effects, including antimicrobial activity and modulation of inflammatory responses.

Antimicrobial Activity

Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for this compound have been evaluated against various pathogens:

PathogenMIC (μg/mL)Activity Type
Staphylococcus aureus<40Bactericidal
Escherichia coli<132Bactericidal
Candida albicans<207Fungicidal

These results indicate that the compound has broad-spectrum antibacterial and antifungal activity. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro assays measuring cyclooxygenase (COX) inhibition revealed significant activity:

CompoundIC50 (μmol)Comparison
N-(4-methylbenzyl)...0.04 ± 0.02Celecoxib (0.04 ± 0.01)

This indicates that the compound possesses anti-inflammatory properties comparable to established COX inhibitors.

Anticancer Activity

The anticancer properties of thiazolo[3,2-a]pyrimidine derivatives have been explored in various cancer cell lines. In vitro studies have shown that these compounds can inhibit tumor cell proliferation:

Cell LineIC50 (μM)Activity
MCF-7 (breast cancer)23.30 ± 0.35Cytotoxic
HeLa (cervical cancer)>1000Low cytotoxicity

These findings suggest that while the compound exhibits some cytotoxic effects against certain cancer cell lines, further optimization may be necessary to enhance its efficacy.

Case Studies

  • Antimicrobial Evaluation : A study evaluated various thiazolo[3,2-a]pyrimidine derivatives for their antimicrobial activity using standard protocols. The results indicated that this compound had one of the lowest MIC values against Staphylococcus aureus, highlighting its potential as an effective antimicrobial agent .
  • Inflammation Models : In a carrageenan-induced paw edema model in rats, the compound exhibited significant reduction in inflammation compared to controls, supporting its role as an anti-inflammatory agent .
  • Cytotoxicity Studies : Research conducted on various cancer cell lines indicated that the compound selectively inhibited growth in MCF-7 cells while showing lower toxicity towards normal cells .

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